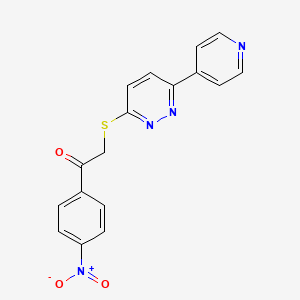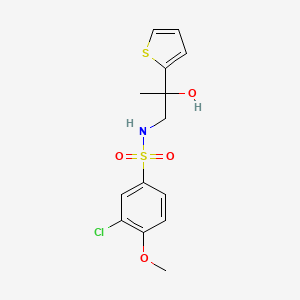
N-benzyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group), a thiadiazole ring (a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom), and an acetamide group (a carbonyl group attached to a nitrogen atom). The exact properties and functions of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and varied. The presence of multiple functional groups and rings could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Anticancer Drug Discovery
The 2-aminothiazole scaffold, which is a core structure in the compound , has shown promise in anticancer drug discovery. It’s part of a class of small molecule antitumor agents that aim to decrease drug resistance and reduce side effects. Different analogs of 2-aminothiazole have exhibited potent and selective inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers .
Antimicrobial Activity
Compounds featuring the 2-aminothiazole moiety have been documented to possess antimicrobial properties. This includes activity against various bacterial and fungal pathogens, which is crucial in the development of new antibiotics and antifungal agents to combat resistant strains .
Antiviral Applications
The 2-aminothiazole derivatives are also known for their antiviral activities. They have been studied for their potential to inhibit the replication of viruses, which is a significant area of research, especially in the wake of emerging viral diseases .
Anti-inflammatory Properties
The anti-inflammatory activity of 2-aminothiazole derivatives makes them candidates for the treatment of chronic inflammatory diseases. This could lead to the development of new medications for conditions such as arthritis and other inflammatory disorders .
Anticonvulsant Effects
Research has indicated that 2-aminothiazole derivatives can serve as anticonvulsants. This application is particularly relevant in the treatment of epilepsy and other seizure-related disorders .
Antidiabetic Potential
The compound’s framework has been associated with antidiabetic effects, suggesting potential applications in managing diabetes through the modulation of blood glucose levels .
Antileishmanial Activity
Lastly, there is evidence to suggest that 2-aminothiazole derivatives have antileishmanial activity, which could be pivotal in treating Leishmaniasis, a disease caused by parasites transmitted through the bites of infected sand flies .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-13-7-5-6-10-15(13)17-20-18(24-21-17)23-12-16(22)19-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAQYZRXPFHMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

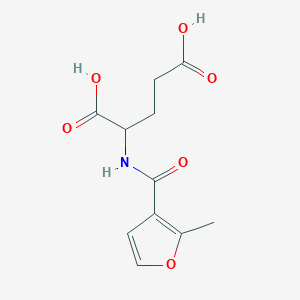
![2,5-dichloro-N-[(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2872346.png)

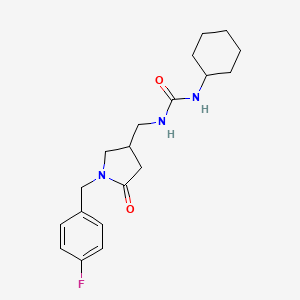
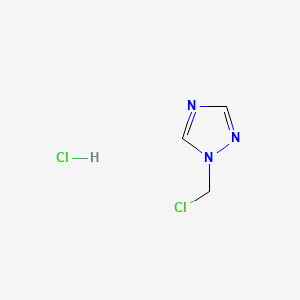

![N-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2872356.png)

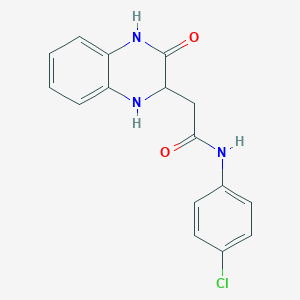
![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2872361.png)
![1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine](/img/structure/B2872362.png)
